molecular formula C7H5F2NO2 B11779318 Methyl 2,4-difluoronicotinate

Methyl 2,4-difluoronicotinate

Cat. No.: B11779318
M. Wt: 173.12 g/mol
InChI Key: HMHCQKZHJYHEDR-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoronicotinate is a chemical compound with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.1169 g/mol . It is primarily used for research purposes and is known for its unique properties due to the presence of fluorine atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-difluoronicotinate typically involves the esterification of 2,4-difluoronicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted nicotinates.

    Reduction: Formation of 2,4-difluoroniconyl alcohol.

    Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Methyl 2,4-difluoronicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities due to the presence of fluorine atoms, which can enhance the bioavailability and metabolic stability of compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2,4-difluoronicotinate is not well-documented. like other fluorinated compounds, it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-difluoronicotinate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This makes it a valuable compound in the development of new materials and pharmaceuticals.

Biological Activity

Methyl 2,4-difluoronicotinate is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and cellular regulation. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of two fluorine atoms at the 2 and 4 positions of the pyridine ring. Its chemical formula is C7_7H6_6F2_2N1_1O2_2, and it exhibits properties typical of fluorinated compounds, such as increased lipophilicity and altered metabolic stability.

The primary biological activity of this compound is linked to its role as an inhibitor of KIF18A, a kinesin motor protein involved in mitotic spindle assembly. Inhibition of KIF18A leads to:

  • Mitotic Arrest : Disruption of normal cell cycle progression, inducing apoptosis in cancer cells while sparing normal somatic cells .
  • Cell Proliferation Modulation : The compound has shown promise in selectively targeting neoplastic cells, potentially offering a therapeutic avenue for various cancers .

In Vitro Studies

  • Cell Line Sensitivity : Research indicates that this compound exhibits selective cytotoxicity against specific cancer cell lines. For instance:
    • OVCAR-8 (Ovarian Cancer) : Demonstrated significant growth inhibition with an IC50_{50} value indicating effective dosage levels .
    • MX-1 (Triple-Negative Breast Cancer) : Exhibited reduced sensitivity to conventional CDK4/6 inhibitors when treated with KIF18A inhibitors .

In Vivo Studies

Case studies have shown that administration of this compound in animal models resulted in:

  • Tumor Regression : Notable reduction in tumor size in xenograft models when combined with other chemotherapeutic agents.
  • Survival Rates : Improved overall survival rates in treated groups compared to controls .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
KIF18A InhibitionInduces mitotic arrest
Cancer Cell CytotoxicitySelective inhibition in OVCAR-8
Tumor Growth ReductionSignificant regression in xenograft models
Survival Rate ImprovementEnhanced survival in treated animals

Therapeutic Implications

The findings suggest that this compound could serve as a potential candidate for developing targeted cancer therapies. Its ability to modulate KIF18A activity presents a novel approach to disrupt cancer cell proliferation while minimizing effects on normal cells.

Properties

IUPAC Name

methyl 2,4-difluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHCQKZHJYHEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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